5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile
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Overview
Description
5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile is an organic compound with the molecular formula C11H6FN3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a fluorine atom on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The Paal–Knorr reaction is a common method used to synthesize thiophene derivatives.
Introduction of the Amino and Fluoro Groups: The amino and fluoro groups can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound’s unique structure makes it useful for studying enzyme-substrate interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and fluoro groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)thiophene: Similar in structure but lacks the amino and nitrile groups.
5-(4-Amino-2-chlorophenyl)thiophene-2-carbonitrile: Similar but with a chlorine atom instead of fluorine.
Uniqueness
5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile is unique due to the combination of the amino, fluoro, and nitrile groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug design .
Properties
IUPAC Name |
5-(4-amino-2-fluorophenyl)thiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2S/c12-10-5-7(14)1-3-9(10)11-4-2-8(6-13)15-11/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPKWEUGOOZRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=CC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467313-97-8 |
Source
|
Record name | 5-(4-amino-2-fluorophenyl)thiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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